molecular formula C16H10Br2O2 B2534461 (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone CAS No. 303145-22-4

(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

Cat. No. B2534461
CAS RN: 303145-22-4
M. Wt: 394.062
InChI Key: QTUHVLIJMIMWEV-UHFFFAOYSA-N
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Description

“(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a compound that belongs to the benzofuran class . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H10Br2O2 . Its average mass is 394.057 Da and its monoisotopic mass is 391.904755 Da .


Chemical Reactions Analysis

Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .

Scientific Research Applications

Benzofuran Derivatives in Scientific Research

Benzofuran derivatives have been the subject of significant scientific interest due to their wide range of biological and pharmacological activities. These compounds are found both in nature and as synthetic molecules, leading to their exploration for various scientific and medicinal applications.

Pharmacological Properties and Therapeutic Use

One related compound, Benzbromarone, is a benzofuran derivative utilized for its urate-lowering effects in gout and hyperuricemia treatment. This drug lowers serum urate and increases urinary urate excretion, demonstrating effectiveness over long-term studies up to 8 years. Its mechanism involves decreasing the reabsorption of uric acid and possibly affecting enzymes in purine metabolism (R. Heel et al., 1977).

Antimicrobial Applications

The structural features of benzofuran make it a privileged structure in the field of drug discovery, particularly for designing antimicrobial agents. Benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have been used for treating skin diseases like cancer or psoriasis. The wide array of biological activities associated with benzofuran derivatives underscores their potential in developing efficient antimicrobial candidates (Asha Hiremathad et al., 2015).

Toxicological Implications

The toxicological profile and variability of benzofuran derivatives, such as UR-144, a synthetic cannabinoid, have been studied in the context of legal highs. Observations from cases where UR-144 was detected include effects like slurred speech, euphoria, and loss of consciousness, highlighting the importance of understanding the health risks associated with these compounds (P. Adamowicz et al., 2017).

Mechanism of Action

While the specific mechanism of action for “(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is not mentioned in the search results, benzofuran compounds in general have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

(5,7-dibromo-3-methyl-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2O2/c1-9-12-7-11(17)8-13(18)16(12)20-15(9)14(19)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUHVLIJMIMWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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